2,6-Difluoro-3-methoxybenzamide

概要

説明

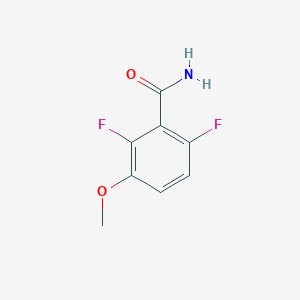

2,6-Difluoro-3-methoxybenzamide is an organic compound with the molecular formula C8H7F2NO2. It is characterized by the presence of two fluorine atoms at the 2 and 6 positions and a methoxy group at the 3 position on the benzene ring, along with a carboxamide group.

作用機序

Target of Action

The primary target of 2,6-Difluoro-3-methoxybenzamide is the bacterial cell division protein, FtsZ . FtsZ is a key protein that organizes division in most bacteria and has been identified as a promising target for antimicrobial development .

Mode of Action

This compound interacts with FtsZ by inhibiting its function . The compound exhibits strong hydrophobic interactions with several key residues of the allosteric pocket of FtsZ . Specifically, the 2-fluoro substituent interacts with residues Val203 and Val297, and the 6-fluoro group interacts with the residue Asn263 . The carboxamide group of the compound forms critical hydrogen bonds with the residues Val207, Leu209, and Asn263 .

Biochemical Pathways

The compound affects the biochemical pathway involving FtsZ, a GTPase responsible for bacterial cell division . By inhibiting FtsZ, the compound disrupts the normal cell division process, leading to the death of the bacteria .

Pharmacokinetics

The compound’s effectiveness against methicillin-resistant staphylococcus aureus (mrsa) suggests it has sufficient bioavailability to reach its target .

Result of Action

The inhibition of FtsZ by this compound results in the disruption of bacterial cell division . This leads to the death of the bacteria, making the compound an effective antimicrobial agent .

生化学分析

Biochemical Properties

2,6-Difluoro-3-methoxybenzamide has been found to interact with several key enzymes and proteins. Molecular docking studies have highlighted strong hydrophobic interactions between the difluoroaromatic ring of this compound and several key residues of the allosteric pocket . These interactions are particularly notable between the 2-fluoro substituent and residues Val203 and Val297, and between the 6-fluoro group and the residues Asn263 .

Cellular Effects

It has been suggested that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and potential influence on enzyme activity and gene expression . The compound’s non-planar conformation allows it to interact more easily with proteins, as seen in co-crystallized complexes with FtsZ .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-difluoro-3-methoxybenzamide typically involves the following steps:

Starting Material: The synthesis begins with 2,6-difluoroaniline.

Methoxylation: The aniline derivative undergoes methoxylation to introduce the methoxy group at the 3 position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common reagents used in the industrial synthesis include methanol, acetic anhydride, and ammonia .

化学反応の分析

Types of Reactions: 2,6-Difluoro-3-methoxybenzamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .

科学的研究の応用

Antibacterial Activity

DFMBA has been primarily studied for its potential as an antibacterial agent. It acts as an inhibitor of FtsZ , a protein essential for bacterial cell division. The mechanism involves binding to the allosteric site of FtsZ, disrupting its function and preventing bacterial proliferation. Key findings include:

- Inhibition of FtsZ : Molecular docking studies reveal that DFMBA binds effectively to the FtsZ protein, leading to conformational changes that inhibit its function. This binding is enhanced by the fluorine substituents, which improve interaction strength compared to non-fluorinated analogs .

- Bactericidal Effects : DFMBA exhibits significant bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for antibiotic development .

Medicinal Chemistry

Due to its structural characteristics, DFMBA is explored in medicinal chemistry for developing novel compounds with enhanced biological activity. The compound's ability to inhibit bacterial cell division positions it as a promising lead compound for new antibiotics .

Chemical Synthesis

DFMBA serves as a building block in the synthesis of more complex molecules. Its unique properties allow researchers to explore various chemical reactions and modifications, facilitating the development of new materials and intermediates in organic synthesis.

Biochemical Interactions

The interaction of DFMBA with FtsZ has been characterized through various studies:

- Molecular Docking : Studies indicate strong hydrophobic interactions between the difluoroaromatic ring of DFMBA and key residues in the allosteric pocket of FtsZ, such as Val203 and Asn263. These interactions are critical for its inhibitory action .

- Conformational Analysis : The non-planar conformation of DFMBA allows it to adopt favorable orientations for binding, enhancing its efficacy compared to non-fluorinated analogs .

類似化合物との比較

3-Methoxybenzamide: Lacks the fluorine atoms and has different biological activity.

2,6-Difluorobenzamide: Lacks the methoxy group, resulting in different chemical properties and biological activity.

Uniqueness: 2,6-Difluoro-3-methoxybenzamide is unique due to the presence of both fluorine atoms and a methoxy group, which contribute to its specific chemical and biological properties. The fluorine atoms enhance its binding affinity to the target protein FtsZ, making it a more potent inhibitor compared to similar compounds .

生物活性

2,6-Difluoro-3-methoxybenzamide (DFMBA) is a compound of significant interest in the field of medicinal chemistry, particularly for its antibacterial properties. This article explores its biological activity, mechanisms of action, and implications for antibiotic development.

Chemical Structure and Properties

DFMBA is characterized by its molecular formula . The compound features a benzamide structure with two fluorine atoms at the 2 and 6 positions and a methoxy group at the 3 position. This unique arrangement enhances its binding affinity to biological targets compared to non-fluorinated analogs.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Methoxybenzamide | Non-fluorinated analog | Weak inhibitor of FtsZ |

| 2-Fluoro-3-methoxybenzamide | One fluorine atom | Moderate antibacterial activity |

| 4-Methoxybenzamide | Different substitution pattern | Lower potency against Gram-positive bacteria |

| This compound | Two fluorine atoms, one methoxy group | Potent FtsZ inhibitor |

Target of Action: FtsZ Protein

The primary target of DFMBA is the FtsZ protein , a crucial component in bacterial cell division. FtsZ assembles into a ring at the cell's midsection during division, and DFMBA inhibits its function by binding to an allosteric site. This interaction disrupts FtsZ's polymerization, leading to impaired cell division and ultimately bacterial death.

Biochemical Pathways

DFMBA's action involves several biochemical pathways:

- Inhibition of GTPase Activity : DFMBA has been shown to enhance GTPase activity of FtsZ in certain conditions, indicating a complex interaction that may lead to bundling of FtsZ filaments .

- Cellular Effects : The compound may influence cellular signaling pathways and gene expression related to bacterial growth and metabolism.

Pharmacokinetics

DFMBA has demonstrated sufficient bioavailability to effectively reach its target within bacterial cells. Its pharmacokinetic properties suggest that it can be absorbed adequately and has a favorable distribution profile in vivo, making it a candidate for further development as an antibiotic .

Case Studies and Research Findings

Recent studies have highlighted DFMBA's potential as an antibacterial agent:

- Antibacterial Efficacy : DFMBA has shown significant bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. In vitro assays indicate that it is substantially more potent than its non-fluorinated counterparts .

- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding interactions between DFMBA and FtsZ, revealing strong hydrophobic interactions that contribute to its inhibitory effects .

- Resistance Reversal : DFMBA has been studied for its ability to reverse antibiotic resistance mechanisms in bacteria, enhancing the efficacy of existing antibiotics when used in combination therapies .

特性

IUPAC Name |

2,6-difluoro-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQAQJXFEPQZIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)C(=O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001303334 | |

| Record name | 2,6-Difluoro-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-26-6 | |

| Record name | 2,6-Difluoro-3-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886498-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。